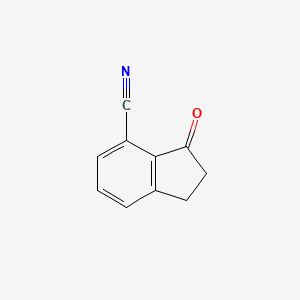
2,3-二氢-3-氧代-1H-茚-4-腈
描述
2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is an organic compound with the molecular formula C10H7NO It is a derivative of indanone, characterized by the presence of a nitrile group at the fourth position and a ketone group at the third position
科学研究应用
2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile has several applications in scientific research:
作用机制
Target of Action
The primary target of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system.
Mode of Action
2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile acts as an AMPA antagonist . As an antagonist, it binds to the AMPA receptor and inhibits its activation by glutamate, thereby modulating the excitatory neurotransmission mediated by the receptor.
Result of Action
The molecular effect of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is the inhibition of AMPA receptors, leading to a decrease in excitatory neurotransmission. On a cellular level, this can result in changes in neuronal excitability and synaptic plasticity. The compound has been used in the preparation of imidazoindenopyrazinone carboxylic acid derivatives and has shown anticonvulsant activity .
生化分析
Biochemical Properties
2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it is involved in the preparation of imidazoindenopyrazinone carboxylic acid derivatives, which exhibit anticonvulsant activity . The interactions between 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile and these biomolecules are primarily based on its ability to act as a reagent, participating in nucleophilic addition and substitution reactions.
Cellular Effects
The effects of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their activity. For example, it acts as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating the flow of metabolites through these pathways . Additionally, 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticonvulsant activity, without significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in metabolic processes and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile.
Metabolic Pathways
2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in reactions that lead to the synthesis of complex organic molecules, influencing metabolic flux and the levels of specific metabolites . The compound’s role in these pathways underscores its potential as a valuable reagent in biochemical research and pharmaceutical development.
Transport and Distribution
Within cells and tissues, 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, where it exerts its biochemical effects . Understanding the transport and distribution mechanisms of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is crucial for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with the appropriate biomolecules within the cell . The precise subcellular distribution of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is a key factor in its biochemical and therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile typically involves the cyclization of 3-(2-cyanophenyl)propanoic acid. This process can be catalyzed by acids such as p-toluenesulfonic acid in toluene, leading to the formation of the indanone structure with a nitrile group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters would be essential for efficient industrial synthesis.
化学反应分析
Types of Reactions: 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted indanone derivatives.
相似化合物的比较
- 4-Cyano-1-indanone
- 4-Cyanoindanone
- 1-Oxo-2,3-dihydroindene-4-carbonitrile
Comparison: 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its derivatives also exhibit unique biological activities, particularly as AMPA receptor antagonists, which are not as pronounced in other similar compounds .
属性
IUPAC Name |
3-oxo-1,2-dihydroindene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-8-3-1-2-7-4-5-9(12)10(7)8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHKVONJPYQVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443642 | |
| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215362-26-8 | |
| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)
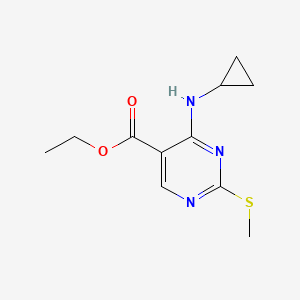
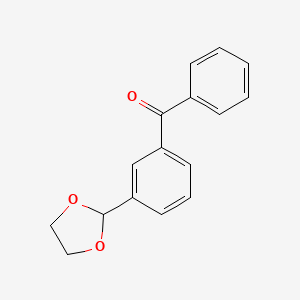
![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)


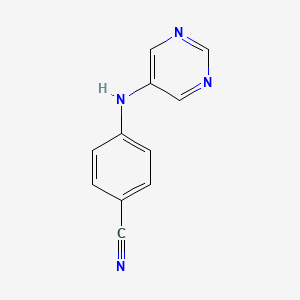

![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)
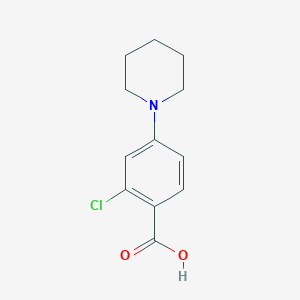
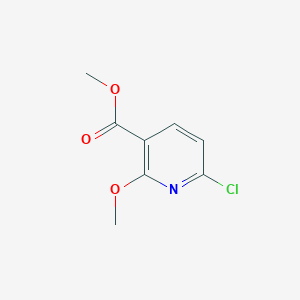
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)
![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)
